molecular formula C17H21N5O2 B11963103 8-(Benzylamino)-7-isopropyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

8-(Benzylamino)-7-isopropyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B11963103
M. Wt: 327.4 g/mol
InChI Key: VNVPAGPKKSVZTN-UHFFFAOYSA-N
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Description

8-(Benzylamino)-7-isopropyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound belonging to the purine family This compound is characterized by its unique structure, which includes a benzylamino group, an isopropyl group, and two methyl groups attached to a purine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-(Benzylamino)-7-isopropyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps. One common method starts with the preparation of the purine core, followed by the introduction of the benzylamino and isopropyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. For instance, the benzylation step may involve the use of benzyl chloride in the presence of a base such as sodium hydroxide.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process is optimized for efficiency, with careful control of temperature, pressure, and reaction time. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product with the desired purity.

Chemical Reactions Analysis

Types of Reactions: 8-(Benzylamino)-7-isopropyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The benzylamino group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid derivative, while reduction may produce an amine.

Scientific Research Applications

8-(Benzylamino)-7-isopropyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential effects on cellular processes and signaling pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-(Benzylamino)-7-isopropyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. The benzylamino group is believed to play a crucial role in binding to target proteins or enzymes, thereby modulating their activity. The compound may also influence signaling pathways by interacting with receptors or other cellular components.

Comparison with Similar Compounds

    Caffeine: 1,3,7-Trimethylxanthine, a well-known stimulant.

    Theophylline: 1,3-Dimethylxanthine, used in respiratory diseases.

    Theobromine: 3,7-Dimethylxanthine, found in chocolate.

Comparison: While 8-(Benzylamino)-7-isopropyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione shares structural similarities with these compounds, its unique benzylamino and isopropyl groups confer distinct properties

Properties

Molecular Formula

C17H21N5O2

Molecular Weight

327.4 g/mol

IUPAC Name

8-(benzylamino)-1,3-dimethyl-7-propan-2-ylpurine-2,6-dione

InChI

InChI=1S/C17H21N5O2/c1-11(2)22-13-14(20(3)17(24)21(4)15(13)23)19-16(22)18-10-12-8-6-5-7-9-12/h5-9,11H,10H2,1-4H3,(H,18,19)

InChI Key

VNVPAGPKKSVZTN-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C2=C(N=C1NCC3=CC=CC=C3)N(C(=O)N(C2=O)C)C

Origin of Product

United States

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